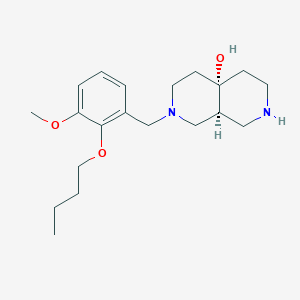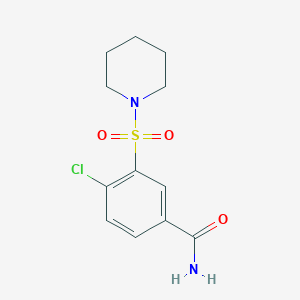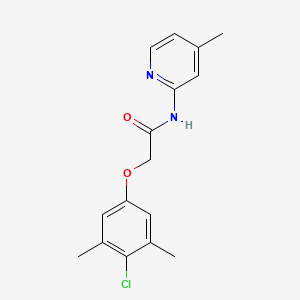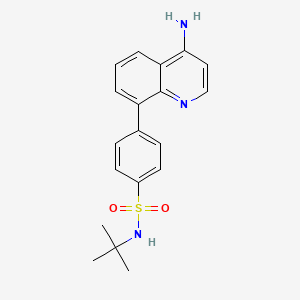![molecular formula C16H15N3O4 B5623822 (3aR*,9bR*)-2-(1H-pyrazol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5623822.png)
(3aR*,9bR*)-2-(1H-pyrazol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole-3-carboxylic acid derivatives involves reactions of its acid chloride with binucleophiles such as diamines and amino alcohols, leading to corresponding pyrazole-3-carboxamides and -3-carboxylates in good yields. These reactions are facilitated by the presence of catalytic amounts of pyridine in benzene for 5-6 hours, indicating the specificity and efficiency of the synthetic route (Yıldırım, Kandemirli, & Akçamur, 2005).
Molecular Structure Analysis
Spectral analysis, quantum studies, and theoretical calculations, including DFT (Density Functional Theory) and NLO (Non-Linear Optical) properties, have been utilized to elucidate the molecular structure of similar pyrazole derivatives. These studies confirm the stability of the synthesized compounds and provide detailed insights into their electronic structure, aiding in the understanding of their chemical behavior (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
Pyrano[3,4-c]pyrrole derivatives have been synthesized via intramolecular cyclization involving vicinal cyano and carboxamide groups on a pyran ring. These derivatives demonstrate the ability to undergo further reactions, such as hydrolysis in the presence of sulfuric acid, illustrating the reactive nature and potential for further functionalization of these compounds (Ievlev et al., 2017).
Physical Properties Analysis
The physical properties of pyrazole and pyrrole derivatives, such as solubility, melting points, and crystallinity, can be inferred from the synthesis conditions and the molecular structure. For instance, the crystallographic studies of methyl 3-(1H-pyrazol-4-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylates highlight the influence of molecular conformation on the physical properties of these compounds (Quiroga, Gálvez, Cobo, & Glidewell, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of this compound and its derivatives can be deduced from their synthesis and molecular structure analysis. For example, the reaction mechanisms and thermodynamic properties of similar pyrazole derivatives have been studied to understand their chemical stability and reactivity under various conditions (Rostovskii et al., 2017).
Propiedades
IUPAC Name |
(3aR,9bR)-2-(1H-pyrazole-5-carbonyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c20-14(12-5-6-17-18-12)19-7-11-10-3-1-2-4-13(10)23-9-16(11,8-19)15(21)22/h1-6,11H,7-9H2,(H,17,18)(H,21,22)/t11-,16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXHIUWJXCMVLW-BDJLRTHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OCC2(CN1C(=O)C4=CC=NN4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C3=CC=CC=C3OC[C@@]2(CN1C(=O)C4=CC=NN4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,9bR)-2-(1H-pyrazole-5-carbonyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(cyclopentylcarbonyl)-2-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5623749.png)
![(3R*,4S*)-1-{[4-(dimethylamino)phenyl]acetyl}-4-(3-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5623750.png)
![N,N-dimethyl-3-({5-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]pyridin-2-yl}oxy)propan-1-amine](/img/structure/B5623751.png)

![2-[(2-methyl-1H-indol-3-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5623762.png)


![N-(3-fluorophenyl)-3-oxo-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5623781.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[4-(methylsulfonyl)benzyl]piperidine](/img/structure/B5623799.png)
![4-[2-(4-{[2-(3-pyridinyl)-1-piperidinyl]carbonyl}-1H-1,2,3-triazol-1-yl)ethyl]morpholine](/img/structure/B5623806.png)

